



Application Notes and Protocols: Preparing CDKI-IN-1 Stock Solution

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Compound of Interest		
Compound Name:	CDKI-IN-1	
Cat. No.:	B4703264	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. **CDKI-IN-1** is a potent and selective inhibitor of Cyclin-dependent kinase 1 (CDK1). CDK1, complexed with Cyclin B, is a key component of the M-phase promoting factor (MPF), which is essential for the G2/M phase transition of the eukaryotic cell cycle.[1][2] By inhibiting CDK1, **CDKI-IN-1** effectively blocks the cell cycle at the G2/M checkpoint, leading to cell cycle arrest and subsequent apoptosis, making it a valuable tool for cancer research and studies on cell cycle regulation.

This document provides detailed protocols for the preparation, storage, and use of **CDKI-IN-1** stock solutions to ensure experimental accuracy and reproducibility.

2. Quantitative Data Summary

For ease of reference, the key properties of a related compound, CDKI-73, are summarized below. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information on their particular CDK inhibitor.



Parameter	Value	Notes
Target(s)	CDK1, CDK2, CDK4, CDK6, CDK7, CDK9	CDKI-73 shows potent inhibition across multiple CDKs.[3]
IC50 (CDK1)	8.17 nM	Half-maximal inhibitory concentration against CDK1. [3]
Molecular Weight	394.45 g/mol	For CDKI-73.[3]
Primary Solvent	Dimethyl Sulfoxide (DMSO)	Anhydrous, high-purity DMSO is recommended.[4][5]
Solubility in DMSO	≥ 52 mg/mL (approx. 131 mM)	For CDKI-73. Sonication is recommended to aid dissolution.[3]
Storage (Powder)	-20°C for up to 3 years	Store sealed and protected from moisture.[3]
Storage (DMSO Stock)	-80°C for up to 1 year	Aliquoting is critical to avoid freeze-thaw cycles.[3]

3. Experimental Protocols

3.1. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a standard concentration for in vitro studies.

Materials:

- CDK inhibitor (e.g., CDKI-73) powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[4][6]
- Calibrated analytical balance



- Sterile, amber or opaque microcentrifuge tubes or cryogenic vials
- Calibrated micropipettes and sterile, low-retention filter tips
- Vortex mixer and/or sonicator
- Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Procedure:

- Equilibration: Before opening, allow the vial of CDK inhibitor powder to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the compound, which can affect its stability and weighing accuracy.[7]
- Mass Calculation: Calculate the mass of the CDK inhibitor powder required to prepare the desired volume of a 10 mM stock solution.
 - Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)
 - \circ Example (for 1 mL of 10 mM CDKI-73): Mass (mg) = 0.010 mol/L \times 0.001 L \times 394.45 g/mol \times 1000 mg/g = 3.94 mg
- Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated mass of the powder and place it into a sterile microcentrifuge tube.
- Solubilization: Add the calculated volume of anhydrous DMSO to the tube. Cap the tube tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[3][4] Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryogenic vials.[4][5] Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
- Long-Term Storage: Store the aliquots at -80°C for long-term stability (up to one year).[3]



3.2. Protocol 2: Preparation of a Working Solution for Cell Culture

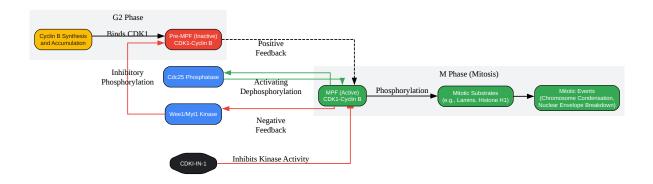
This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous cell culture medium for experimental use.

Procedure:

- Thaw Stock Solution: Retrieve a single aliquot of the 10 mM stock solution from the -80°C freezer and thaw it completely at room temperature.
- Dilution Calculation: Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]
 - Formula (C1V1 = C2V2): Volume of Stock (V1) = [Final Concentration (C2) × Final Volume
 (V2)] / Stock Concentration (C1)
 - Example (to prepare 2 mL of a 10 μM working solution):
 - $C1 = 10 \text{ mM} = 10,000 \mu\text{M}$
 - C2 = 10 µM
 - $V2 = 2 \text{ mL} = 2000 \mu \text{L}$
 - V1 = $(10 \mu M \times 2000 \mu L) / 10,000 \mu M = 2 \mu L$
- Dilution: Pre-warm the required volume of cell culture medium to 37°C. Add the calculated volume (2 μL in the example) of the 10 mM stock solution to the medium. Mix immediately by gentle pipetting or swirling to prevent the compound from precipitating.
- Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent on the cells.
- Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure stability and potency.
- 4. Visualizations



4.1. CDK1 Signaling Pathway and Inhibition

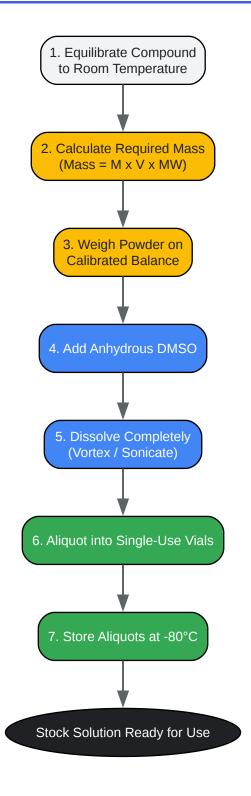


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Caption: CDK1 activation at the G2/M transition and inhibition by CDKI-IN-1.

4.2. Experimental Workflow for Stock Solution Preparation





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Caption: Workflow for preparing a concentrated **CDKI-IN-1** stock solution.



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